molecular formula C24H20F2N2 B10912346 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10912346
M. Wt: 374.4 g/mol
InChI Key: DVJNELFMNVNVHF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound with the following structural formula:

Structure:\text{Structure:} Structure:

This compound belongs to the class of benzimidazoles and exhibits interesting properties due to its unique substitution pattern .

Preparation Methods

Synthetic Routes:: The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 2,5-dimethylbenzaldehyde with 4-fluorobenzaldehyde to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole ring.

Reaction Conditions::
  • Aldehyde condensation: Typically carried out in an organic solvent (e.g., ethanol or acetonitrile) with a base catalyst (e.g., sodium hydroxide).
  • Cyclization: Hydrazine hydrate is used as the cyclizing agent under reflux conditions.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction of the pyrazole ring can lead to further functionalization.

    Substitution: The benzyl group and fluorophenyl groups are susceptible to substitution reactions.

Common reagents and conditions depend on the specific transformation. Major products include derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Agrochemicals: It may serve as a building block for designing new pesticides.

    Materials Science: Its properties make it interesting for material applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other pyrazoles and benzimidazoles. The distinct substitution pattern sets 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole apart from its counterparts.

Properties

Molecular Formula

C24H20F2N2

Molecular Weight

374.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C24H20F2N2/c1-16-3-4-17(2)20(13-16)15-28-24(19-7-11-22(26)12-8-19)14-23(27-28)18-5-9-21(25)10-6-18/h3-14H,15H2,1-2H3

InChI Key

DVJNELFMNVNVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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